molecular formula C9H10ClNO3 B2516895 Methyl 2-amino-5-chloro-3-methoxybenzoate CAS No. 906095-44-1

Methyl 2-amino-5-chloro-3-methoxybenzoate

Cat. No.: B2516895
CAS No.: 906095-44-1
M. Wt: 215.63
InChI Key: NBXIKQUSMLUZEI-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-3-methoxybenzoate is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63. The purity is usually 95%.
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Scientific Research Applications

  • Antimitotic Agents and Tubulin Inhibitors : Compounds with structures similar to Methyl 2-amino-5-chloro-3-methoxybenzoate, specifically those modified with chloro, methyl, or methoxy moieties, have been identified as potent antiproliferative agents. These compounds target tubulin at the colchicine binding site, leading to apoptotic cell death in cancer cells (Romagnoli et al., 2008).

  • Synthesis of Metoclopramide : this compound has been used in the industrial synthesis of metoclopramide, a medication used for treating nausea and vomiting (Murakami et al., 1971).

  • Detection in Human Urine : The synthesis of a metabolite of metoclopramide, which involves 4-amino-5-chloro-2-methoxybenzoic acid, has been accomplished. This metabolite is detectable in human urine after transformation into a specific methyl ester (Maurich et al., 1994).

  • Diuretic and Antidiuretic Effects : Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion, which include 3,4-methoxybenzyl and 2-chloro-6-fluorobenzyl substituents, exhibit both diuretic and antidiuretic effects (Kravchenko, 2018).

  • Synthesis of Amisulpride Intermediates : The chemical synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a medication used to treat schizophrenia, has been reported (Wang Yu, 2008).

  • Discovery of New Derivatives of Griseofulvin : Research on marine endophytic fungi led to the isolation of new compounds, including a derivative structurally related to this compound, showing moderate antitumor and antimicrobial activity (Xia et al., 2011).

  • Synthesis of Potent 5-HT4 Receptor Agonists : Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized as potent 5-HT4 receptor agonists, showing promise in various pharmacological applications (Yang et al., 1997).

Future Directions

The future directions of “Methyl 2-amino-5-chloro-3-methoxybenzoate” could involve its use in the synthesis of more complex molecules. Its chlorine atom and carboxyl group offer possibilities for further functionalization .

Properties

IUPAC Name

methyl 2-amino-5-chloro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXIKQUSMLUZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906095-44-1
Record name methyl 2-amino-5-chloro-3-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To methyl 2-amino-3-methoxybenzoate (750 mg, 4.1 mmol) in anhydrous N,N-dimethylformamide (15 mL) was added N-chlorosuccinimide (580 mg, 4.35 mmol) and this mixture was stirred at ambient temperature for 2 hours. The temperature was increased to 60° C. for 4 hours. The deep red solution was cooled, diluted with ethyl acetate, washed with saturated sodium bicarbonate, water, then brine, dried with sodium sulfate, decanted and concentrated to yield crude methyl 2-amino-5-chloro-3-methoxybenzoate (0.85 g, 95%). MS (m/z): 216.1 (M+H)+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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